molecular formula C12H13NO3 B14065494 Methyl 3-acetamido-3-phenylprop-2-enoate CAS No. 136744-88-2

Methyl 3-acetamido-3-phenylprop-2-enoate

Cat. No.: B14065494
CAS No.: 136744-88-2
M. Wt: 219.24 g/mol
InChI Key: MHZDCUVUBSLVDC-UHFFFAOYSA-N
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Description

(Z)-Methyl 3-acetamido-3-phenylacrylate is an organic compound with the molecular formula C12H13NO3 It is a derivative of acrylate, characterized by the presence of an acetamido group and a phenyl group attached to the acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-acetamido-3-phenylacrylate typically involves the reaction of methyl acrylate with acetamide and a phenyl group source under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the acetamido group to the acrylate. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods: In an industrial setting, the production of (Z)-Methyl 3-acetamido-3-phenylacrylate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial to achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl 3-acetamido-3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alkane or alcohol.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(Z)-Methyl 3-acetamido-3-phenylacrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-acetamido-3-phenylacrylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 3-acetamido-3-phenylpropanoate: Similar structure but lacks the double bond in the acrylate group.

    Ethyl 3-acetamido-3-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-amino-3-phenylacrylate: Similar structure but with an amino group instead of an acetamido group.

Uniqueness: (Z)-Methyl 3-acetamido-3-phenylacrylate is unique due to the presence of the (Z)-configuration, which can influence its reactivity and interactions with biological targets. The combination of the acetamido and phenyl groups also provides specific chemical properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 3-acetamido-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZDCUVUBSLVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735450
Record name Methyl 3-acetamido-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136744-88-2
Record name Methyl 3-acetamido-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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